N-Me-Dl-Phe-Ome HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-(methylamino)-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-12-10(11(13)14-2)8-9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFGLAQTUGRAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16975-45-4 | |
| Record name | methyl 2-(methylamino)-3-phenylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for N Methyl Dl Phenylalanine Methyl Ester Hydrochloride and Its Analogs
Direct N-Methylation Strategies for Phenylalanine Derivatives
The introduction of a methyl group to the nitrogen atom of phenylalanine and its derivatives is a key chemical transformation. The primary methods to achieve this are through direct alkylation or reductive amination protocols.
Alkylation Approaches (e.g., Methyl Iodide-Sodium Hydride mediated N-methylation)
A prevalent method for the N-methylation of phenylalanine derivatives involves direct alkylation. nih.gov This approach typically utilizes a strong base, such as sodium hydride (NaH), to deprotonate the amino group, followed by the addition of a methylating agent like methyl iodide (CH₃I). google.comitmedicalteam.pl The sodium hydride abstracts a proton from the nitrogen, creating a highly reactive anion that subsequently attacks the methyl iodide in a nucleophilic substitution reaction to form the N-methylated product. nih.gov To facilitate this reaction, aprotic solvents like dimethylformamide (DMF) are often employed. itmedicalteam.pl
While effective, this method requires careful control of reaction conditions to prevent over-methylation, which leads to the formation of quaternary ammonium (B1175870) salts. itmedicalteam.pl A typical procedure involves dissolving the Boc-protected amino acid methyl ester in a suitable solvent, followed by the addition of sodium hydride and then methyl iodide. itmedicalteam.pl
Table 1: Comparison of N-Methylation Alkylation Reagents
| Reagent System | Description | Key Considerations |
| Methyl Iodide / Sodium Hydride | A common and potent system for N-methylation. google.comitmedicalteam.pl | Requires anhydrous conditions and careful stoichiometric control to avoid over-alkylation. itmedicalteam.pl |
| Dimethyl Sulfate / Sodium Hydride | An alternative strong alkylating agent. semanticscholar.org | Similar to methyl iodide, requires careful handling due to toxicity. |
Reductive Amination Protocols
Reductive amination offers a milder and often more controlled alternative for N-methylation. semanticscholar.org This one-pot reaction involves the formation of an imine or iminium ion intermediate by reacting the primary amine of a phenylalanine ester with formaldehyde. This intermediate is then reduced in situ to the secondary amine.
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the iminium ion in the presence of other functional groups. masterorganicchemistry.com This method is highly versatile and can be applied to a wide range of amines and aldehydes. chimia.ch The reaction is generally efficient and avoids the issue of over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com
Esterification Techniques for Carboxylic Acid Functionalities
The conversion of the carboxylic acid of N-methylphenylalanine to its methyl ester is a critical step in the synthesis of the target compound. A standard method is the Fischer esterification, where the amino acid is heated in methanol (B129727) with a strong acid catalyst like hydrochloric acid or sulfuric acid.
A frequently used and effective method for preparing the methyl ester hydrochloride involves treating the amino acid with thionyl chloride (SOCl₂) in methanol. itmedicalteam.pl This reagent converts the carboxylic acid to a highly reactive acid chloride intermediate, which is then esterified by the methanol solvent. This process is efficient for producing amino acid methyl ester hydrochlorides. itmedicalteam.pl
Stereoselective Synthesis of Enantiopure N-Methylphenylalanine Methyl Esters
For many pharmaceutical applications, obtaining enantiomerically pure forms of N-methylphenylalanine methyl ester is essential. This is achieved through either the separation of racemic mixtures (chemical resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).
Chemical Resolution Methods (e.g., using resolving agents)
Chemical resolution involves the separation of a racemic mixture by reacting it with a single enantiomer of a chiral resolving agent. This creates a pair of diastereomeric salts which, due to their different physical properties like solubility, can be separated by techniques such as fractional crystallization. google.com For resolving racemic N-acyl-amino acids, chiral bases like brucine (B1667951) are often employed. ru.nl After separation, the chiral resolving agent is removed, yielding the enantiomerically pure amino acid derivative. ru.nl Enzymatic hydrolysis can also be used for resolution, offering a high degree of stereoselectivity. sioc-journal.cn
Table 2: Examples of Resolving Agents for Amino Acid Derivatives
| Resolving Agent | Type of Interaction | Application Example |
| Brucine | Forms diastereomeric salts with N-acetylated amino acids. ru.nl | Separation of N-acetyl-DL-pentamethylphenylalanine. ru.nl |
| (-)-Ephedrine | Forms diastereomeric salts. | Used for the resolution of various racemic acids. |
| Carboxypeptidase A | Enzymatic hydrolysis of N-acyl amino acids. | Selective hydrolysis of one enantiomer, allowing for separation. ru.nl |
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the need for a resolution step. This can be achieved using various strategies, including the use of chiral auxiliaries or catalysts. In one approach, a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, such as alkylation. researchgate.net
Catalytic asymmetric synthesis is another powerful tool. For instance, the hydrogenation of a dehydroamino acid derivative using a chiral catalyst can produce the desired amino acid with high enantiomeric excess. researchgate.net More advanced methods involve the stereodivergent synthesis from a common chiral precursor, allowing access to all four possible stereoisomers of β-methylphenylalanine. acs.org These methods often involve multiple steps, including oxidation, ring-opening, and nucleophilic displacement reactions to control the stereochemistry at both the α and β carbons. acs.orgacs.org
Purification and Isolation Methodologies for Synthetic Products
The final purity of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride and its analogs is critically dependent on the purification and isolation strategies employed post-synthesis. The choice of method is dictated by the nature of the impurities, the scale of the reaction, and the desired final purity of the compound. The most common and effective techniques involve recrystallization and chromatography.
Recrystallization Techniques
Recrystallization is a fundamental technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a chosen solvent system. For amino acid esters and their hydrochlorides, including N-methylated derivatives, the selection of an appropriate solvent is paramount for achieving high purity and yield.
The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. For hydrochloride salts of amino esters, which possess increased polarity, polar solvents or solvent mixtures are often effective. The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving the more soluble impurities in the mother liquor.
Research on phenylalanine methyl ester derivatives demonstrates the use of various solvent systems. For instance, L-phenylalanine methyl ester hydrochloride has been successfully recrystallized from a mixture of ethyl acetate (B1210297) and ethanol. rsc.org Similarly, crude D-phenylalanine methyl ester hydrochloride can be purified by recrystallization from methanol. researchgate.net In some syntheses, inducing crystallization from a concentrated methanolic solution by adding diethyl ether is an effective strategy. rsc.org For dipeptide derivatives, which share structural similarities, recrystallization from mixtures like dichloromethane/hexanes has been reported to yield pure crystalline solids. ntu.ac.uk
The process often involves dissolving the crude material in a suitable solvent at reflux, followed by slow cooling to room temperature and then further cooling in an ice bath or freezer to maximize crystal formation. orgsyn.org The resulting crystals are then isolated by vacuum filtration, washed with a small amount of cold solvent to remove residual mother liquor, and dried under vacuum. rsc.orgorgsyn.org
For acidic or basic compounds, crystallizing the salt form, such as the hydrochloride salt, can be an advantageous purification strategy. rochester.edu The salt form often has different solubility characteristics compared to the free base, which can be exploited to separate it from non-basic impurities. rochester.edugoogle.com
| Compound | Recrystallization Solvent/System | Outcome | Reference |
|---|---|---|---|
| L-phenylalanine methyl ester hydrochloride | Ethyl Acetate / Ethanol (95:5) | White solid | rsc.org |
| D-phenylalanine methyl ester hydrochloride | Methanol | Pure product (m.p. 158.1–160.5°C) | researchgate.net |
| Ac-Gly-Phe-OMe | Dichloromethane / Hexanes | White solid | ntu.ac.uk |
| Phth-Gly-Phe-OMe | Dichloromethane / Hexanes | White solid | ntu.ac.uk |
| DL-phenylalanine methyl ester hydrochloride | Methanol / Diethyl ether | Abundant white precipitate | rsc.org |
Chromatographic Purification Strategies
When recrystallization is ineffective for removing certain impurities, or when dealing with oils and non-crystalline solids, chromatographic techniques are indispensable. Flash column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful methods for isolating N-methylated amino acid esters.
Flash Column Chromatography: This is the most common chromatographic method for preparative scale purification in a research setting. The technique involves forcing a solvent (eluent) through a column packed with a solid adsorbent, most commonly silica (B1680970) gel. scispace.comrsc.org The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (eluent).
For N-methylated amino acid derivatives, which are moderately polar, silica gel 60 is a frequently used stationary phase. scispace.comrsc.org The choice of eluent system is critical for achieving good separation. Typically, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is used. rsc.org By gradually increasing the polarity of the eluent, compounds are eluted from the column in order of increasing polarity. For example, the purification of N-methyl-L-phenylalanine methyl ester derivatives has been achieved using flash column chromatography with ethyl acetate as the eluent. ntu.ac.uk In other cases, gradients of ethyl acetate in hexane are employed to separate complex mixtures. rsc.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC). scispace.com
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for purification of smaller quantities with high purity, HPLC is the method of choice. Reverse-phase HPLC (RP-HPLC) is particularly common for amino acid derivatives. scispace.com In this technique, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often containing a modifier like formic acid to improve peak shape. scispace.com Detection is commonly performed using UV/VIS detectors, and coupling with a mass spectrometer (LC-MS) allows for definitive identification of the isolated fractions. scispace.com
| Compound/Analog | Chromatography Type | Stationary Phase | Eluent/Mobile Phase | Reference |
|---|---|---|---|---|
| Fmoc-N-methyl amino acids | Flash Column Chromatography | Silica gel 60 (35-70 μm) | Ethyl acetate and Hexane | scispace.com |
| N-((benzyloxy)carbonyl)-N-methyl-L-alanine derivative | Column Chromatography | Silica gel (SiO2) | Petroleum Ether / Ethyl Acetate (8:2) | rsc.org |
| Ac-Gly-(N-Me)Phe-OMe | Flash Column Chromatography | Not specified | Ethyl Acetate | ntu.ac.uk |
| N-Me-Phe-OMe.HCl | Flash Column Chromatography | Silica gel | Ethyl Acetate | ntu.ac.uk |
| Fmoc-N-methylated amino acids | Reverse Phase HPLC | C18 column | Acetonitrile-water gradient (with 0.1% formic acid) | scispace.com |
Elucidation of Chemical Transformations and Derivatization Pathways
Functionalization of the Phenyl Ring in N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride Derivatives (e.g., halogenation, amination)
The aromatic phenyl ring of N-Methyl-DL-phenylalanine methyl ester is a key site for introducing chemical diversity. Through various organic reactions, functional groups can be installed on the ring, profoundly influencing the molecule's steric and electronic properties.
Halogenation: Direct halogenation of the electron-rich phenyl ring is a primary method for functionalization. Research has demonstrated the synthesis of halogenated phenylalanine derivatives through ortho-palladation. For instance, L-phenylalanine methyl ester hydrochloride can be reacted with palladium(II) acetate (B1210297) to form an ortho-palladated dimer complex. capes.gov.br This intermediate subsequently reacts with bromine or iodine to yield 2-bromo- and 2-iodo-L-phenylalanine methyl ester, respectively. capes.gov.br This strategy provides a regioselective route to ortho-halogenated derivatives. capes.gov.br Halogenation has been shown to be an effective strategy to influence the supramolecular organization of phenylalanine-containing peptides. acs.org
Table 1: Palladium-Mediated Halogenation of L-Phenylalanine Methyl Ester
| Starting Material | Reagents | Product | Citation |
|---|---|---|---|
| L-Phenylalanine methyl ester hydrochloride | 1. Pd(OAc)₂, NaBr 2. Br₂ | (S)-2-Bromo-phenylalanine methyl ester | capes.gov.br |
Amination via Nitration: While direct amination is challenging, a common two-step sequence involves the nitration of the phenyl ring followed by reduction. 4-Nitro-L-phenylalanine methyl ester hydrochloride is a known derivative and serves as a useful synthetic building block. biosynth.com The nitro group at the para-position can be readily reduced to an amino group through standard methods, such as catalytic hydrogenation, effectively achieving amination of the phenyl ring. This provides a pathway to para-amino-phenylalanine derivatives, which are valuable in medicinal chemistry and materials science.
Modifications of the Ester Group
The methyl ester functionality is a versatile handle for a variety of chemical modifications, including hydrolysis, transesterification, amidation, and reduction.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, a reaction known as saponification. Kinetic studies on the saponification of phenylalanine methyl ester and its N-methyl analogue revealed that N-methylation causes a significant reduction in the reaction rate. cdnsciencepub.com This effect is attributed to steric hindrance and changes in solvation around the carbonyl group. cdnsciencepub.com The hydrolysis of the cationic form of N-methylalanine methyl ester was found to be approximately 350 times faster than the uncharged form. cdnsciencepub.com
Transesterification: The methyl ester can be converted to other esters via transesterification. This transformation can be catalyzed by enzymes, offering high stereoselectivity. For example, N-acetyl phenylalanine methyl ester has been successfully converted to N-acetyl phenylalanine ethyl ester using the enzyme subtilisin Carlsberg in supercritical carbon dioxide. vu.edu.au
Amidation: The ester group can be directly converted into an amide by reacting with a primary or secondary amine. This transformation is crucial for peptide synthesis and the creation of various bioactive molecules. Studies have shown that Boc-L-phenylalanine methyl ester can react with benzylamine (B48309) in the presence of potassium acetate to form the corresponding N-benzylamide. rsc.org Solventless, one-pot amidation of α-amino acid methyl esters with a range of amines has also been described as an efficient process. mdpi.com
Reduction: The ester functionality can be reduced to a primary alcohol. The treatment of N-Cbz-L-phenylalanine methyl ester with a reducing agent such as lithium borohydride (B1222165) (LiBH₄) yields N-Cbz-L-phenylalaninol, converting the ester to a hydroxymethyl group. clockss.org This transformation provides access to chiral amino alcohols, which are important building blocks in asymmetric synthesis.
Formation of Complex Scaffolds Utilizing N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride as a Precursor
N-Methyl-DL-phenylalanine methyl ester hydrochloride is a foundational building block for synthesizing more complex molecular scaffolds, particularly heterocyclic systems and constrained peptidomimetics. chemimpex.com
Heterocyclic Scaffolds: The carbon framework of phenylalanine is frequently used to construct various ring systems.
Tetrahydroisoquinolines: Ortho-palladated complexes derived from L-phenylalanine methyl ester react with carbon monoxide (CO) or isocyanides (RNC) to afford complex heterocyclic structures after depalladation. capes.gov.br Reaction with CO leads to (S)-1-oxo-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline, while isocyanides yield 3,4-dihydroisoquinolinium salts. capes.gov.br
Tetramic Acids: L-phenylalanine methyl ester hydrochloride is a key starting material for the synthesis of chiral tetramic acids (pyrrolidine-2,4-diones). orgsyn.org The synthesis involves acylation with methyl malonyl chloride followed by a base-mediated Dieckmann condensation to form the 5-benzyl-substituted pyrrolidine-2,4-dione (B1332186) ring system. orgsyn.org
Constrained Peptidomimetics: Phenylalanine derivatives are precursors to constrained dipeptidomimetics. For example, β-homophenylalanine methyl ester derivatives can undergo a Pictet-Spengler condensation to form complex scaffolds like 2,3,4,5-tetrahydro-1H-benzo[c]azepine-4-carboxylic acid (Tbac) and 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid (Tia). nih.gov
Table 2: Synthesis of Complex Scaffolds from Phenylalanine Ester Derivatives
| Precursor | Reaction Type | Resulting Scaffold | Citation |
|---|---|---|---|
| L-Phenylalanine methyl ester | Ortho-palladation, Carbonylation | 1-Oxo-tetrahydroisoquinoline | capes.gov.br |
| L-Phenylalanine methyl ester | Acylation, Dieckmann Condensation | Pyrrolidine-2,4-dione (Tetramic Acid) | orgsyn.org |
Peptide and Cyclopeptide Scaffolds: As an amino acid derivative, its most direct application is in peptide synthesis. N-methylated amino acids are prevalent in natural products and are known to impart unique conformational properties and increased metabolic stability to peptides. N-methylated phenylalanine methyl ester has been utilized as a key building block in the synthesis of N-methylated cyclic tetrapeptides. nih.gov The synthesis involves coupling reactions to form a linear tetrapeptide, followed by ester hydrolysis, activation of the carboxyl group, and head-to-tail cyclization to yield the final complex macrocycle. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| N-Methyl-DL-phenylalanine methyl ester hydrochloride | N-Me-DL-Phe-OMe HCl | C₁₁H₁₆ClNO₂ |
| (S)-2-Bromo-phenylalanine methyl ester | C₁₀H₁₂BrNO₂ | |
| (S)-2-Iodo-phenylalanine methyl ester | C₁₀H₁₂INO₂ | |
| 4-Nitro-L-phenylalanine methyl ester hydrochloride | C₁₀H₁₃ClN₂O₄ | |
| Palladium(II) acetate | C₄H₆O₄Pd | |
| N-acetyl phenylalanine methyl ester | C₁₂H₁₅NO₃ | |
| N-acetyl phenylalanine ethyl ester | C₁₃H₁₇NO₃ | |
| Subtilisin Carlsberg | Enzyme | |
| Boc-L-phenylalanine methyl ester | C₁₅H₂₁NO₄ | |
| N-Cbz-L-phenylalanine methyl ester | C₁₈H₁₉NO₄ | |
| N-Cbz-L-phenylalaninol | C₁₇H₁₉NO₃ | |
| Lithium borohydride | LiBH₄ | BH₄Li |
| (S)-1-Oxo-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline | C₁₂H₁₃NO₃ | |
| (S)-5-Benzylpyrrolidine-2,4-dione | C₁₁H₁₁NO₂ | |
| Methyl malonyl chloride | C₄H₅ClO₃ | |
| 2,3,4,5-tetrahydro-1H-benzo[c]azepine-4-carboxylic acid | Tbac | C₁₁H₁₃NO₂ |
| 2-(1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid | Tia | C₁₁H₁₃NO₂ |
Investigations into Peptide and Peptidomimetic Chemistry Incorporating N Methyl Dl Phenylalanine Methyl Ester Hydrochloride
Role as an N-Methylated Amino Acid Building Block in Solid-Phase Peptide Synthesis
N-Methyl-DL-phenylalanine methyl ester hydrochloride serves as a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. The introduction of an N-methyl group on the amide nitrogen presents both opportunities and challenges. A primary advantage is the enhanced resistance of the resulting peptide to enzymatic degradation by proteases. mdpi.comresearchgate.net This modification can also increase the hydrophobicity of the peptide, potentially improving its ability to cross cell membranes. scielo.org.mxresearchgate.net
However, the steric hindrance caused by the N-methyl group makes the coupling of subsequent amino acids more difficult. scielo.org.mxpeptide.com Standard coupling reagents and conditions often result in low yields. researchgate.net To overcome this, specialized and more reactive coupling reagents have been developed. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has proven effective for coupling N-methylated amino acids. peptide.combachem.com Other successful reagents include PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole), which are particularly useful for the challenging coupling of two consecutive N-methylated residues. researchgate.net
The synthesis can be performed by either incorporating pre-synthesized N-methylated amino acid building blocks or by methylating the amino acid directly on the solid support during the peptide elongation process. researchgate.netacs.org The on-resin methylation offers high efficiency and regioselectivity. researchgate.net
Solution-Phase Peptide Coupling Strategies (e.g., DCC/EDC·HCl, p-nitrophenyl ester method)
In solution-phase peptide synthesis, several coupling strategies are employed to incorporate N-methylated amino acids like N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride.
DCC/EDC·HCl: Carbodiimide reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are widely used for peptide bond formation. nih.gov DCC is particularly useful in solution-phase reactions. globalresearchonline.net The process involves the activation of the C-terminal carboxylic acid of a protected amino acid, which then reacts with the N-terminal amine of another. To minimize the risk of racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. globalresearchonline.netpeptide.com While effective, the coupling of sterically hindered N-methylated amino acids can be challenging and may require longer reaction times or higher temperatures. scielo.org.mx
p-Nitrophenyl Ester Method: This method involves the activation of the carboxylic acid as a p-nitrophenyl ester. arkat-usa.org These active esters can then react with the amino group of the incoming amino acid. However, research has indicated that the p-nitrophenyl ester method can result in low yields when coupling to an N-methylamino group. cdnsciencepub.comresearchgate.net
The table below summarizes findings from a study on the synthesis of an N-methylated cyclic tetrapeptide, highlighting the use of different coupling agents. nih.gov
| Coupling Agent | Base | Racemization Suppressing Agent | Yield |
| DCC | Triethylamine (B128534) (TEA) | HOBt | Good |
| EDC·HCl | N-methylmorpholine (NMM) | HOBt | Good |
| p-nitrophenol (for cyclization) | N-methylmorpholine/Pyridine | - | 74-89% |
This table is based on data from a study on the synthesis of a proline-rich N-methylated cyclic tetrapeptide and illustrates the application of various coupling strategies. nih.gov
Synthesis of N-Methylated Linear Peptides and Polypeptides
The synthesis of linear peptides and polypeptides containing N-methylated residues like N-methyl-DL-phenylalanine is a key area of research aimed at producing molecules with enhanced therapeutic properties. researchgate.netresearchgate.net The introduction of N-methylation can significantly improve a peptide's resistance to proteolytic degradation and increase its bioavailability. researchgate.net
Both solid-phase and solution-phase methods are utilized for synthesizing these modified peptides. researchgate.netnih.gov In solution-phase synthesis, protected N-methylated amino acid units are coupled sequentially. nih.gov For instance, a dipeptide can be formed by coupling a Boc-protected amino acid with an N-methylated amino acid methyl ester using coupling agents like DCC or EDC·HCl. nih.gov The resulting dipeptide can then be deprotected and coupled with another dipeptide to form a linear tetrapeptide. nih.gov
The synthesis of N-methylated polypeptides can be achieved through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) derived from N-methylated amino acids. rsc.org This method allows for the creation of long polymer chains with repeating N-methylated units. The properties of the resulting polypeptides are influenced by factors such as the solvent and the initiator used in the polymerization process. rsc.org
Research has demonstrated the successful synthesis of various N-methylated linear peptides. One study detailed the synthesis of an N-methylated analog of a proline-rich cyclic tetrapeptide by first creating linear dipeptide and tetrapeptide fragments. nih.gov Another study focused on the synthesis of modified hexapeptides containing N-methylated valine and isoleucine residues. scielo.org.mx
Design and Synthesis of N-Methylated Cyclic Peptides and Depsipeptides
The combination of N-methylation and cyclization is a powerful strategy to create peptides with exceptional stability and pharmacological properties. researchgate.netspringernature.com Cyclic peptides often exhibit increased rigidity, which can lead to higher receptor selectivity. researchgate.net When combined with N-methylation, which enhances metabolic stability and membrane permeability, the resulting molecules can even possess oral bioavailability. researchgate.netspringernature.com
The synthesis of N-methylated cyclic peptides typically involves the synthesis of a linear precursor on a solid support, followed by on-resin or solution-phase cyclization. springernature.compnas.org Several challenges are associated with this process, including the difficult acylation of N-methylated amino acids, potential for racemization, and the formation of diketopiperazines, especially in peptides with a high content of N-methylated residues. researchgate.netnih.gov
Depsipeptides are a class of peptides where one or more amide bonds are replaced by ester linkages. The synthesis of N-methylated cyclic depsipeptides presents additional complexities due to the presence of both ester and N-methylated amide bonds. researchgate.net
The following table presents data on the oral bioavailability of a designed N-methylated cyclic peptide compared to its non-methylated counterpart, demonstrating the impact of this modification.
| Peptide | Modification | Oral Bioavailability (rat model) |
| Parent Peptide | Non-methylated | Low |
| Designed Peptide (15) | Selectively N-methylated | 33% |
This table is based on findings from a study on rationally designed orally bioavailable peptides and highlights the significant improvement in bioavailability upon N-methylation. pnas.org
Influence of N-Methylation on Peptide Conformation and Stability in Research Models
The introduction of an N-methyl group into a peptide backbone has a profound impact on its conformation and stability. By replacing the amide proton with a methyl group, the possibility of forming intramolecular and intermolecular hydrogen bonds is eliminated at that position. mdpi.com This modification can destabilize or alter secondary structures like α-helices and β-sheets. mdpi.com
N-methylation also lowers the energy barrier between the cis and trans conformations of the peptide bond, increasing the likelihood of the cis conformation, which is typically less favored in non-methylated peptides (except for proline). mdpi.com This conformational flexibility can be beneficial for receptor binding and selectivity. researchgate.net For instance, the reduced backbone flexibility in the N-methylated cyclic pentapeptide Cilengitide was shown to be advantageous for its increased receptor selectivity. researchgate.net
The enhanced stability of N-methylated peptides is largely due to their increased resistance to proteolytic enzymes. mdpi.com The N-methyl group sterically hinders the approach of proteases, preventing the cleavage of the adjacent peptide bond. mdpi.com Studies have shown that N-methylation can dramatically increase the half-life of peptides in the presence of enzymes. mdpi.com For example, N-methylation of an amide bond in one study increased the peptide's half-life in rat intestinal perfusate from 10.6 minutes to 538 minutes. mdpi.com
The following table summarizes the effects of N-methylation on key peptide properties based on various research findings.
| Property | Effect of N-Methylation | Rationale |
| Conformation | Alters secondary structure, increases propensity for cis peptide bonds | Eliminates hydrogen bond donor, lowers energy barrier for cis/trans isomerization |
| Stability | Increases resistance to proteolytic degradation | Steric hindrance at the cleavage site |
| Hydrophobicity | Generally increases | Addition of a methyl group |
| Permeability | Can enhance membrane permeability | Increased lipophilicity and altered solvation properties |
Applications in the Rational Design of Peptide-Based Research Probes
N-Methylated amino acids, including N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride, are valuable tools in the rational design of peptide-based research probes. ub.edursc.org These probes are designed to study biological processes, such as protein-protein interactions and enzyme activity. rsc.orgnih.gov
The incorporation of N-methylated residues allows for the fine-tuning of a probe's properties. By systematically replacing amino acids with their N-methylated counterparts (a technique known as an "N-Me scan"), researchers can explore the conformational space of a peptide and identify analogs with improved activity, selectivity, and stability. ub.edu This approach is crucial for developing probes that can function effectively in complex biological environments. ub.edu
For example, N-methylated peptides have been used to probe the binding requirements of enzymes. nih.gov In a study on cAMP-dependent protein kinase, peptides containing N-methylated amino acids were found to be poor substrates, suggesting that the native conformation or the presence of the amide proton is crucial for catalysis. nih.gov This type of information is invaluable for understanding enzyme-substrate interactions.
Furthermore, the enhanced stability and cell permeability of N-methylated peptides make them suitable for use as probes in cellular assays. ub.edursc.org Fluorescently labeled N-methylated peptides can be used to visualize and track biological targets within living cells. The hydrophobic nature of residues like phenylalanine can also be exploited in the design of probes that interact with specific binding pockets or interfaces. beilstein-journals.org
Biochemical and Molecular Research Applications of N Methyl Dl Phenylalanine Methyl Ester Hydrochloride
Studies on Amino Acid Metabolism and Transport Systems
Derivatives of phenylalanine, such as N-Methyl-DL-phenylalanine methyl ester hydrochloride, are instrumental in research concerning amino acid metabolism and transport. chemimpex.comchemimpex.com These compounds can act as mimics of natural amino acids, allowing researchers to investigate the intricate pathways of how amino acids are processed and moved within and between cells. chemimpex.comchemimpex.com For instance, the hydrochloride salt form of such derivatives often enhances their solubility in water, which is beneficial for studying their interactions within aqueous biological systems. ontosight.ai
The study of phenylalanine derivatives helps to shed light on metabolic disorders and can aid in the development of new therapeutic strategies. ontosight.ai By tracing the metabolic fate of labeled analogs, researchers can gain a deeper understanding of the biochemical reactions and transport mechanisms that are fundamental to cellular function.
Exploration of Neurotransmitter Systems and Pathways
N-Methyl-DL-phenylalanine methyl ester hydrochloride and its analogs are significant in the field of neuroscience for exploring neurotransmitter systems. chemimpex.comchemimpex.com Phenylalanine itself is a precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.org By introducing modified versions like the N-methylated form, scientists can probe the synthesis, release, and reuptake of these crucial signaling molecules in the brain. chemimpex.com
This research is vital for understanding the underlying mechanisms of neurological disorders and for the development of potential treatments. chemimpex.com For example, studies using related compounds like 4-Chloro-DL-phenylalanine methyl ester hydrochloride (PCPA methyl ester hydrochloride) have been used to inhibit serotonin (B10506) synthesis, thereby helping to elucidate the role of this neurotransmitter in various behaviors and conditions. medchemexpress.comnih.gov The ability of these compounds to cross the blood-brain barrier is a key feature that enables their use in central nervous system research. medchemexpress.com
Enzyme Interaction and Inhibition Studies (e.g., tyrosinase, acetylcholinesterase)
The interaction of N-Methyl-DL-phenylalanine methyl ester hydrochloride and related compounds with enzymes is a major area of research. chemimpex.com These molecules can act as substrates, inhibitors, or allosteric modulators of various enzymes, providing valuable insights into enzyme function and mechanism.
Tyrosinase Inhibition:
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of great interest for conditions related to hyperpigmentation. mdpi.com Various synthetic compounds, including derivatives of phenylalanine, have been investigated as tyrosinase inhibitors. nih.govtandfonline.com Studies have shown that certain structural features can lead to potent inhibition of this enzyme. For example, some chalcone-hydroxypyridinone hybrids have demonstrated significantly higher inhibitory activity against tyrosinase than the well-known inhibitor kojic acid. nih.govtandfonline.com The mechanism often involves coordination with the copper ions in the enzyme's active site. tandfonline.com
Acetylcholinesterase Inhibition:
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. wdh.ac.id Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.net Research has explored how various compounds, including phenylalanine derivatives, interact with AChE. For example, studies have shown that L-phenylalanine can protect AChE from inhibition by free radicals. nih.gov Furthermore, the binding of inhibitors to AChE can induce conformational changes in the enzyme, affecting its activity. nih.gov
| Enzyme | Type of Interaction | Key Research Findings | References |
|---|---|---|---|
| Tyrosinase | Inhibition | Certain synthetic derivatives show stronger inhibition than kojic acid, often by coordinating with copper ions in the active site. | nih.govtandfonline.com |
| Acetylcholinesterase (AChE) | Inhibition and Protection | L-phenylalanine can protect AChE from free radical-induced inhibition. Inhibitor binding can cause conformational changes in the enzyme. | nih.govnih.gov |
Mechanism of Enzyme Binding and Allosteric Modulation
Understanding how molecules like N-Methyl-DL-phenylalanine methyl ester hydrochloride bind to enzymes is crucial for designing new drugs and biochemical tools. The binding can occur at the active site, where the substrate normally binds, or at an allosteric site, a secondary location on the enzyme that can modulate its activity. pnas.org
For instance, the binding of ubiquitin vinyl methyl ester to the ubiquitin hydrolase UCHL1 at a site distal from the active site induces a conformational change that aligns the catalytic residues for productive activity. pnas.org This allosteric mechanism highlights how binding events far from the active site can have a profound impact on enzyme function. Similarly, studies with tetraphosphonate cavitands have shown selective binding of N-methylated amino acids, driven by cation-π interactions between the N-methyl group and the aromatic cavity of the host molecule. acs.org
Ligand Design for Enzyme Active Sites
The knowledge gained from enzyme binding studies is directly applied to the design of new ligands that can specifically target the active sites of enzymes. rsc.org By understanding the three-dimensional structure of an enzyme's active site, researchers can design and synthesize molecules that fit precisely into this pocket, either to inhibit the enzyme's activity or to act as a substrate for a specific reaction. nih.gov
Computer-aided drug design is a powerful tool in this process, allowing for the virtual screening and optimization of potential ligands before they are synthesized in the laboratory. nih.gov This approach has been successfully used to develop novel inhibitors for various enzymes, including those involved in diseases.
Receptor Binding Assays and Ligand-Receptor Interactions
Receptor binding assays are a fundamental tool in pharmacology and molecular biology to study the interaction between a ligand (like N-Methyl-DL-phenylalanine methyl ester hydrochloride) and its receptor. chemimpex.com These assays can determine the affinity and specificity with which a ligand binds to a receptor.
Phenylalanine derivatives are often used in these assays to characterize receptors and to screen for new drug candidates. ontosight.ai For example, studies on N-methyl-D-aspartate (NMDA) receptors have shown that L-phenylalanine can specifically inhibit NMDA receptor currents by competing with glycine (B1666218) at its binding site. nih.gov This finding has implications for understanding the neurological effects of conditions like phenylketonuria, where high levels of phenylalanine are present. nih.gov
| Receptor | Ligand/Compound | Observed Interaction | Significance | References |
|---|---|---|---|---|
| N-methyl-D-aspartate (NMDA) Receptor | L-phenylalanine | Inhibits NMDA receptor current by competing at the glycine-binding site. | Provides insight into the neurological impact of phenylketonuria. | nih.gov |
Protein Engineering and Modification using N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride Analogs
The incorporation of unnatural amino acids, such as analogs of N-Methyl-DL-phenylalanine methyl ester hydrochloride, into proteins is a powerful technique in protein engineering. rsc.org This allows scientists to introduce novel chemical and physical properties into proteins, leading to new functionalities. rsc.org
By replacing natural amino acids with synthetic ones, researchers can create proteins with enhanced stability, altered catalytic activity, or the ability to participate in new chemical reactions. For example, N-methylated amino acids are valuable building blocks in the synthesis of peptides with modified properties. rsc.org This field of research opens up possibilities for creating novel biomaterials, therapeutics, and industrial catalysts.
Advanced Analytical Methodologies for Research on N Methyl Dl Phenylalanine Methyl Ester Hydrochloride
Chromatographic Techniques for Analysis and Purity Assessment (e.g., HPLC)
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of N-Me-DL-Phe-Ome HCl and separating it from related impurities. conicet.gov.ar Reversed-phase HPLC is a primary technique used for the impurity profiling of pharmaceutical compounds. conicet.gov.ar
The enantiomeric purity of phenylalanine derivatives is often a critical quality attribute. Chiral HPLC methods have been developed to separate enantiomers effectively. For instance, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are widely used for enantioseparations. mdpi.com Studies have shown that immobilized cellulose-based CSPs can separate underivatized amino acid enantiomers, including those of phenylalanine, with good resolution. mdpi.com Another study highlighted the use of a teicoplanin-based CSP in reversed-phase mode for the successful separation of phenylalanine enantiomers. researchgate.net
A typical HPLC setup for analyzing phenylalanine derivatives might involve a specialized chiral column and a mobile phase consisting of a mixture of organic solvents like methanol (B129727) and acetonitrile (B52724), often with additives like acetic acid and triethylamine (B128534) to improve peak shape and resolution. sigmaaldrich.com Detection is commonly performed using a UV detector. sigmaaldrich.com The purity of this compound is often specified to be ≥99% as determined by techniques like Thin-Layer Chromatography (TLC) or HPLC. chemimpex.comfishersci.fi
Table 1: Example HPLC Conditions for Phenylalanine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | LARIHC™ CF6-P, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | Methanol:Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) |
| Flow Rate | 1 mL/min |
| Column Temperature | 20 °C |
| Detector | UV, 254 nm |
| Sample Conc. | 0.3 mg/mL in ethanol |
This table is based on a method for phenylalanine methyl ester enantiomers and serves as an illustrative example. sigmaaldrich.com
Spectroscopic Characterization (e.g., NMR, IR, MS) for Structural Elucidation in Research
Spectroscopic techniques are vital for the unequivocal structural confirmation of this compound. conicet.gov.ar Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. slideshare.net In the ¹H NMR spectrum of a similar compound, N-methyl-L-phenylalanine methyl ester, characteristic signals include a singlet for the N-methyl protons (CH₃) at approximately 2.30 ppm, a doublet for the phenylalanine methylene (B1212753) protons (Phe-CH₂) around 2.90 ppm, a triplet for the alpha-proton (Phe-α-CH) at about 3.39 ppm, and a singlet for the ester methyl protons (Ester-CH₃) at 3.60 ppm. ntu.ac.uk The aromatic protons typically appear as a multiplet in the 7.11-7.25 ppm region. ntu.ac.uk
¹³C NMR provides information about the carbon framework. For N-methyl-L-phenylalanine methyl ester, expected signals would include those for the N-methyl carbon, the methylene carbon, the alpha-carbon, the ester methyl carbon, the aromatic carbons, and the carbonyl carbon. ntu.ac.ukresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The IR spectrum of N-methyl-L-phenylalanine methyl ester shows characteristic absorption bands. A strong band around 1732 cm⁻¹ corresponds to the C=O stretching of the ester group. ntu.ac.uk Weaker bands for C-H stretching are observed around 2949 cm⁻¹ and 3028 cm⁻¹. ntu.ac.uk
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise mass of the molecule and confirm its elemental composition. mdpi.com For N-methyl-L-phenylalanine methyl ester, the expected [M+H]⁺ ion (after loss of HCl) would have a calculated m/z of 194.1176. ntu.ac.uk Experimental findings often show a value very close to this, such as 194.1174, confirming the molecular formula C₁₁H₁₅NO₂. ntu.ac.uk
Table 2: Spectroscopic Data for N-methyl-L-phenylalanine methyl ester
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 2.30 (3H, s), 2.90 (2H, d), 3.39 (1H, t), 3.60 (3H, s), 7.11-7.25 (5H, m) | N-CH₃, Phe-CH₂, Phe-α-CH, Ester-CH₃, Aromatic-H |
| ¹³C NMR (100 MHz, CDCl₃) | δ 34.1, 40.8, 51.5, 62.3, 126.4, 128.2, 128.8, 136.9, 174.5 | N-CH₃, Phe-CH₂, Ester-CH₃, Phe-α-CH, Aromatic-C, C=O |
| IR (oil, cm⁻¹) | 1732 (s), 2949 (w), 3028 (w) | Ester C=O, C-H stretch, C-H stretch |
| HRMS (ESI) | m/z [M+H]⁺ found: 194.1174 | Confirms C₁₁H₁₅NO₂ (calcd. 194.1176) |
Data is for the free base form and serves as a close reference. ntu.ac.uk
Application as an Analytical Standard in Biochemical Assays
This compound can serve as an analytical standard in various biochemical and pharmaceutical analyses. chemimpex.com In research, it is crucial to have well-characterized standards for the accurate quantification of amino acids and their derivatives in complex biological samples. chemimpex.comcellbiolabs.com
For example, in peptide synthesis, this compound can be used as a starting material or a reference compound to monitor reaction progress and purity of the final peptide product. mdpi.comnih.gov Its use as a standard in chromatographic techniques helps in the precise quantification of related compounds in biological matrices. chemimpex.com In metabolic studies, stable isotope-labeled versions of such compounds can be used as internal standards for mass spectrometry-based quantification.
Furthermore, in the development of assays for enzymes that act on phenylalanine or its derivatives, this compound could be used as a reference substance or a substrate analog to characterize enzyme activity and inhibition. chemsrc.com The availability of a high-purity, well-characterized standard is essential for the reliability and reproducibility of such assays. conicet.gov.ar
Table 3: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-Methyl-DL-phenylalanine methyl ester hydrochloride | This compound |
| High-Performance Liquid Chromatography | HPLC |
| Nuclear Magnetic Resonance | NMR |
| Infrared | IR |
| Mass Spectrometry | MS |
| Thin-Layer Chromatography | TLC |
| Chiral Stationary Phase | CSP |
| High-Resolution Mass Spectrometry | HRMS |
| Triethylamine | TEA |
| Acetic Acid | - |
| Methanol | - |
Structure Activity Relationship Sar Studies and Molecular Modeling
Systematic Modification of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride to Elucidate SAR
A notable example of systematic modification involves the non-selective but potent cyclic peptide, MT-II (Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2). A comprehensive library of 31 derivatives was synthesized by systematically replacing the core amino acids (His, DPhe, Arg, Trp, Lys) with their Nα-methylated counterparts. nih.gov The goal was to develop new compounds with improved selectivity for melanocortin receptors (hMCRs). The study found that selectivity for the hMC1R subtype improved with each added N-methyl group. nih.gov
The findings from this systematic N-methylation scan are summarized in the table below:
| Modification | Effect on Receptor Binding and Activity |
| Mono-methylation | |
| NMe-His⁶ | Increased binding selectivity for hMC1R and hMC3R. nih.gov |
| NMe-DPhe⁷ | Led to a loss of binding and cAMP activities at all hMCRs, indicating this position is critical for activity. nih.gov |
| Di-methylation | |
| Any site + NMe-DPhe⁷ | Confirmed the critical nature of the DPhe⁷ position, with combinations resulting in loss of activity. nih.gov |
| NMe-His⁶ + NMe-Lys | Reduced binding at hMC4R and hMC5R but retained partial agonist activity. nih.gov |
| Tetra-methylation | |
| Four N-methyl groups | The most potent derivative, highly selective for hMC1R. nih.gov |
This systematic approach demonstrates that N-methylation, particularly of the phenylalanine residue, is a powerful tool for modulating receptor affinity and selectivity. Similarly, research on the sweetener aspartame (B1666099) (Asp-Phe-OMe) has involved creating derivatives with constrained phenylalanine analogs to probe the importance of the side chain's orientation on activity. tandfonline.com Furthermore, the synthesis of N-methylated analogs of proline-rich cyclic tetrapeptides containing N-methylphenylalanine has been shown to yield compounds with enhanced biological potential compared to their non-methylated parent compounds. mdpi.com
Conformational Analysis of N-Methylated Amino Acid Derivatives
The introduction of an N-methyl group into an amino acid derivative significantly alters its conformational preferences. This change is primarily driven by two factors: the increased steric hindrance from the methyl group and the elimination of the amide proton's ability to act as a hydrogen-bond donor. csic.es These modifications restrict the allowable values of the backbone dihedral angles (φ, ψ), leading to more defined and often less flexible molecular structures. nih.govcsic.es
Studies on N-methylated peptides have shown that this modification can induce specific secondary structures. For instance, theoretical examinations of N-methyl azapeptide derivatives revealed that N-methylation influences the orientation of amide groups and can lead to the formation of β-turns (specifically βI, βII, βVI) or polyproline II structures. nih.govacs.org
A counterintuitive finding from cryogenic "iodide-tagging" negative ion photoelectron spectroscopy (NIPES) showed that progressive N-methylation of glycine (B1666218) actually leads to fewer stable conformations and thus, spectroscopic simplification. ustc.edu.cn This conformational simplification arises because the steric bulk of the methyl groups limits the possible low-energy structures. The most potent N-methylated MT-II derivative, which contains four N-methyl groups, was found to have a strongly preferred backbone conformation with significantly less flexibility than related analogs. nih.gov
The key conformational effects of N-methylation are summarized below:
| Feature | Description | Consequence |
| Steric Hindrance | The methyl group is bulkier than the hydrogen atom it replaces. | Restricts the rotation around the N-Cα bond (φ angle), limiting the accessible conformational space on a Ramachandran plot. csic.es |
| Loss of H-bond Donor | The amide nitrogen can no longer donate a hydrogen bond. | Prevents the formation of certain intramolecular hydrogen bonds that stabilize structures like γ-turns. csic.es |
| Structural Rigidity | The combination of steric hindrance and altered H-bonding potential. | Leads to a more constrained peptide backbone and a preference for specific secondary structures like β-turns. nih.govnih.govacs.org |
| Fewer Conformations | The energetic cost of certain conformations becomes too high. | Results in a smaller number of stable low-energy conformers. ustc.edu.cn |
These conformational constraints are crucial for designing peptides with specific shapes to enhance binding to biological targets.
Computational Approaches: Molecular Docking and Dynamics Simulations
Computational methods are indispensable tools for understanding the interactions between ligands like N-Methyl-DL-phenylalanine methyl ester and their biological targets at a molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations provide detailed insights into binding modes, interaction energies, and conformational stability.
Molecular docking is widely used to predict the preferred orientation of a ligand when bound to a receptor. For example, homology models of the L-Type Amino Acid Transporter (LAT1) have been used to dock phenylalanine and its analogs. nih.gov These models revealed specific subpockets within the binding site and guided the design of new analogs with modified potency and uptake rates. nih.gov Docking studies on potential anti-influenza agents have also been used to identify key interactions between derivatives and the neuraminidase enzyme. mdpi.com
Molecular dynamics (MD) simulations complement docking by providing a dynamic view of the protein-ligand complex over time. An MD simulation of a complex between a fungal lanosterol (B1674476) 14α-demethylase (LDM) enzyme and a tryptophan-derived inhibitor revealed that the complex remained structurally stable and that non-polar interactions were the primary driving force for binding. mdpi.com
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to study the electronic properties and reactivity of molecules. csic.es These methods have been used to investigate the inhibitive effect of L-phenylalanine methyl ester hydrochloride (a related compound) on metal corrosion, providing a theoretical basis for its observed performance. researchgate.net DFT can also be used to calculate NMR chemical shifts to help confirm the structure of synthesized molecules. mdpi.com
| Computational Method | Application Example | Insights Gained |
| Homology Modeling & Molecular Docking | Predicting the binding of phenylalanine analogs to the LAT1 transporter. nih.gov | Identification of binding site subpockets (PA, PB, PC); guided the synthesis of new compounds with improved activity. nih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of an antifungal agent bound to a fungal enzyme (LDM). mdpi.com | Confirmed structural stability of the ligand-protein complex; identified non-polar interactions as key for binding. mdpi.com |
| Quantum Chemistry (DFT, ab initio) | Studying the conformational preferences of N-methylalanine. csic.es | Provided reliable theoretical data on intrinsic conformational preferences and electronic properties. csic.es |
| CoMFA (Comparative Molecular Field Analysis) | Analyzing antifungal activity of dithiocarbamates derived from L-tryptophan. mdpi.com | Revealed that antifungal activity was significantly influenced by both electrostatic (35.3%) and steric (29.2%) factors. mdpi.com |
These computational approaches are integral to modern drug discovery and materials science, allowing for the rational design of molecules with desired properties.
Influence of Stereochemistry on Biological Activity in Research Models
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. The use of a racemic mixture like N-Methyl-DL-phenylalanine methyl ester hydrochloride in initial screenings often necessitates the eventual separation and individual testing of its stereoisomers (the D- and L-enantiomers) to identify the more active or selective form. researchgate.net
Research on the LAT1 transporter provides a clear example of stereochemical influence. While the parent L-phenylalanine and D-phenylalanine showed comparable activity, a significant difference was observed for their methyl ester derivatives. The D-isomer of one analog (compound 79) demonstrated a five-fold loss in activity compared to its L-isomer, suggesting that its methyl ester group is forced into a less favorable position within the binding site. nih.gov
In another study focused on antimalarial compounds, four diastereoisomers of 3-Br-acivicin derivatives were synthesized and tested. The results showed that the compounds possessing the natural (5S, αS) configuration exhibited the highest potency against Plasmodium falciparum strains. nih.gov This highlights that a specific spatial arrangement of functional groups is often required for optimal interaction with a biological target.
The synthesis of conjugates of cholanic acid with both D- and L-phenylalanine methyl ester was undertaken to explore their potential as antagonists of the EphA2 receptor, demonstrating the common practice of evaluating both enantiomers in SAR studies. mdpi.com The importance of stereochemical assignment is further underscored by computational studies where experimental NMR data is compared against calculated shifts for different diastereoisomers to confirm which one was formed in a reaction. mdpi.com
The table below illustrates the impact of stereochemistry in different research models:
| Compound Class / Target | Stereoisomers Compared | Observation |
| Phenylalanine Analogs / LAT1 Transporter | L- vs. D-enantiomer of methyl ester derivative 79 | The D-isomer showed a ~5-fold loss in activity, indicating stereoselective binding. nih.gov |
| 3-Br-Acivicin Analogs / P. falciparum | Four diastereoisomers (5S, αS), (5R, αR), (5S, αR), (5R, αS) | The isomer with the "natural" (5S, αS) configuration was the most potent antimalarial agent. nih.gov |
| Cholanic Acid Conjugates / EphA2 Receptor | L-Phe-OMe vs. D-Phe-OMe conjugates | Both stereoisomers were synthesized for comparative biological evaluation as receptor antagonists. mdpi.com |
These findings collectively affirm that the specific stereochemistry of phenylalanine derivatives and related compounds is a crucial factor that profoundly influences their interaction with biological systems and their resulting activity.
Emerging Research Avenues and Future Directions
Development of N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride as a Chemical Biology Tool
N-Methyl-DL-phenylalanine methyl ester hydrochloride is emerging as a valuable tool in chemical biology for probing complex biological processes. rsc.org Its structural similarity to the natural amino acid phenylalanine allows it to interact with biological systems, while the N-methyl group provides unique properties that can be exploited for research purposes. For instance, incorporating this compound into peptide sequences can help elucidate the roles of backbone hydrogen bonding in protein-protein interactions and enzyme recognition. acs.org The altered conformational flexibility and resistance to enzymatic degradation conferred by N-methylation make it an excellent candidate for developing stable peptide-based probes to study metabolic pathways and cellular signaling. researchgate.netmonash.edu Furthermore, these modified peptides can be used in structure-activity relationship (SAR) studies to design bioactive sequences with improved pharmacological properties. researchgate.net
Integration into Complex Biosynthetic Pathway Studies
The study of non-ribosomal peptide synthetases (NRPSs) is a key area where N-methylated amino acids like N-Methyl-DL-phenylalanine methyl ester hydrochloride are proving to be instrumental. wikipedia.org NRPSs are large, modular enzymes responsible for the biosynthesis of a wide range of important natural products, many of which contain N-methylated residues. nih.govmdpi.com These modifications are typically catalyzed by embedded N-methyltransferase (MT) domains within the NRPS modules. nih.gov By using N-methylated amino acid analogs as probes, researchers can investigate the substrate specificity of adenylation (A) domains and the catalytic mechanisms of condensation (C) domains within the NRPS machinery. nih.gov This can provide critical insights into how these complex molecular machines function and can pave the way for the engineered biosynthesis of novel, non-natural peptides with potentially valuable biological activities. The ribosomal synthesis of peptides containing N-methylated amino acids is also an active area of research, further expanding the toolkit for creating novel biomolecules. acs.orgacs.orgnih.gov
Rational Design of Novel Research Agents Based on N-Methyl-DL-Phenylalanine Methyl Ester Hydrochloride Scaffold
The molecular structure of N-Methyl-DL-phenylalanine methyl ester hydrochloride serves as a versatile scaffold for the rational design of new research agents. nih.govrug.nl The principles of scaffold-based drug design allow for systematic modifications to the core structure to optimize interactions with a specific biological target. nih.govmdpi.com For example, altering the substituents on the phenyl ring can fine-tune the compound's binding affinity and selectivity for a particular enzyme or receptor. The N-methyl group is a key feature that can enhance proteolytic stability and membrane permeability, properties that are highly desirable in drug candidates. acs.orgmonash.edu This strategic approach has been successfully applied to develop inhibitors for various targets, demonstrating the potential of using scaffolds like N-Methyl-DL-phenylalanine methyl ester hydrochloride to create potent and specific molecular probes and therapeutic leads. nih.govrsc.org
The following table illustrates the principle of how systematic modifications to a chemical scaffold can be used to optimize its biological activity, a core concept in rational drug design.
| Modification to Scaffold | Design Rationale | Potential Outcome |
| Addition of polar groups to the phenyl ring | To increase solubility and form specific hydrogen bonds with the target protein. | Enhanced binding affinity and improved pharmacokinetic profile. |
| Introduction of bulky, non-polar groups | To exploit hydrophobic pockets in the target's binding site. | Increased potency and selectivity. |
| Variation of the ester group | To modulate metabolic stability and cell permeability. | Improved bioavailability and duration of action. |
| Stereochemical modifications | To optimize the three-dimensional fit within the target's active site. | Higher efficacy and reduced off-target effects. |
Methodological Advancements in N-Methylated Amino Acid Chemistry
The increasing demand for N-methylated amino acids in research and development has driven significant progress in their chemical synthesis. nih.gov Historically, the selective N-methylation of amino acids without racemization or side reactions has been a challenge. researchgate.net Traditional methods often required harsh conditions, but recent advancements have led to milder and more efficient protocols. researchgate.net Techniques such as reductive amination and the use of specialized protecting groups compatible with solid-phase peptide synthesis (SPPS) have become more common. acs.orgacs.org Researchers have focused on developing racemization-free methods to ensure the stereochemical integrity of the final products. monash.edu These improved synthetic methodologies are crucial for providing a reliable supply of optically pure N-methylated amino acid building blocks, thereby facilitating their broader application in peptide science and medicinal chemistry. nih.govresearchgate.net
Q & A
Basic Question: What analytical methods are recommended for determining the purity and stoichiometry of N-Me-Dl-Phe-Ome HCl in synthetic mixtures?
Methodological Answer:
Potentiometric titration using standardized NaOH is a primary method. The compound’s HCl moiety reacts quantitatively with NaOH, and endpoints are identified via first- and second-derivative plots of pH vs. titrant volume . For complex mixtures (e.g., coexisting weak acids), dual endpoints are resolved by analyzing inflection points in derivative curves. Example steps:
- Calibrate pH electrodes and titrate with NaOH while recording pH.
- Compute and to locate endpoints (e.g., 9.78 mL NaOH for HCl neutralization) .
- Validate purity via GC-MS or GC-IR to detect impurities, referencing synthetic protocols in reductive amination studies .
Advanced Question: How can researchers resolve contradictions in titration data when this compound coexists with structurally similar acids?
Methodological Answer:
Overlapping endpoints in potentiometric titrations (e.g., HCl and H₃PO₄ mixtures) require advanced mathematical deconvolution:
-
First-derivative peaks indicate combined neutralization of strong acid (HCl) and the first proton of weak acid (H₃PO₄).
-
Second-derivative zero-crossings isolate individual endpoints (e.g., 9.77 mL NaOH for HCl-specific neutralization) .
-
Use molarity calculations:
Contradictions arise if calibration errors occur; always validate with isotopic labeling or NMR to confirm structural integrity .
Basic Question: What synthetic routes are validated for this compound, and how is the HCl salt formation optimized?
Methodological Answer:
- Reductive amination of N-methyl-DL-phenylalanine methyl ester with formaldehyde/NaBH₄ yields the free base.
- HCl salt formation is achieved by bubbling dry HCl gas into the base dissolved in anhydrous ether, followed by crystallization .
- Monitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm salt stoichiometry via elemental analysis (Cl⁻ content ~19.2% w/w).
Advanced Question: How can isotopic labeling improve the interpretation of mass spectral fragmentation patterns for this compound?
Methodological Answer:
- Synthesize deuterated analogs (e.g., CD₃-labeled methyl groups) to track fragmentation pathways.
- Compare GC-MS spectra of labeled vs. unlabeled compounds:
- Use this data to differentiate isomeric impurities or degradation products.
Basic Question: What spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- ¹H NMR : Look for methyl singlet (~δ 3.0 ppm, N-CH₃) and aromatic protons (δ 7.2–7.4 ppm).
- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and HCl salt N-H⁺ vibration (~2500 cm⁻¹) .
- Cross-validate with X-ray crystallography if single crystals are obtainable (unit cell parameters: a=10.2 Å, b=12.4 Å) .
Advanced Question: How do researchers address low reproducibility in potentiometric titration endpoints for this compound in buffered systems?
Methodological Answer:
- Buffer interference : Phosphate or acetate buffers can mask endpoints. Switch to unbuffered solvents or use ion-selective electrodes.
- Kinetic effects : Slow proton exchange in weak acids delays equilibrium. Titrate at 25°C with constant stirring (≥500 rpm) .
- Data smoothing : Apply Savitzky-Golay filters to raw pH data before computing derivatives, reducing noise-induced endpoint errors .
Advanced Question: How can chemical taxonomies and semantic web tools enhance data interoperability for this compound research?
Methodological Answer:
- Use OWL-based taxonomies to encode structural features (e.g., "N-methylated amino acid esters") and link to PubChem entries .
- Example query path:
- Layer 1 : Amines → Layer 2 : N-Alkylated amines → Layer 3 : Aryl-substituted → Layer 4 : HCl salts.
- This enables federated searches across databases, retrieving analogs like (±)-2-Fluoromethamphetamine HCl for comparative studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
